(2,4-Dimethoxyphenyl)(phenyl)methanone

Quality Control Procurement Identity Testing Physicochemical Characterization

Procurement teams often mis-identify the correct dimethoxybenzophenone isomer, risking failed downstream synthesis of UV-9 or inactive biological derivatives. This compound is the validated precursor. - **Critical differentiation:** Direct monodemethylation yields UV-9 (90% yield); 4,4'-isomer is inactive for this route. - **Quality control:** mp 87.5°C; 98% HPLC purity; batch-specific NMR/HPLC/GC available. - **Supply:** Commercial 95-98% purity with cGMP compliance documentation.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 3555-84-8
Cat. No. B2942499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethoxyphenyl)(phenyl)methanone
CAS3555-84-8
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C15H14O3/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyWWVXYKPKRAMYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxybenzophenone: Core Intermediate for UV Absorbers & Medicinal Chemistry


(2,4-Dimethoxyphenyl)(phenyl)methanone, commonly named 2,4-dimethoxybenzophenone, is a C₁₅H₁₄O₃ aromatic ketone (MW 242.27) bearing a benzophenone core with methoxy substituents at the 2- and 4-positions of one phenyl ring [1]. It is a white crystalline solid with a reported melting point of 87.5°C and a calculated octanol-water partition coefficient (LogP) of 2.9 [2]. Industrially, this compound serves as the direct synthetic precursor to the widely used UV absorber 2-hydroxy-4-methoxybenzophenone (Oxybenzone/UV-9) via selective monodemethylation, and as a versatile scaffold for constructing bioactive benzophenone derivatives with demonstrated anti-inflammatory and antibacterial activities [3][4].

Direct precursor for UV-9 (Oxybenzone) via regioselective demethylation
Bioactive benzophenone scaffold for anti-inflammatory SAR studies
Scalable single-step synthesis route supports process chemistry programs

2,4-Dimethoxybenzophenone: Isomer Advantage in UV-9 & Bioactive Synthesis


The 2,4-dimethoxy substitution pattern on a single aryl ring is not interchangeable with other positional isomers such as 4,4′-dimethoxybenzophenone (CAS 90-96-0) or 2,4′-dimethoxybenzophenone (CAS 5449-69-4). The ortho/para relationship of the two methoxy groups at C-2 and C-4 is a structural prerequisite for regioselective monodemethylation to yield 2-hydroxy-4-methoxybenzophenone (UV-9), the dominant commercial UV absorber in this chemical family [1]. Substituting the 4,4′-isomer (mp 90–93°C) or the 2,4′-isomer would produce different demethylation products with altered UV absorption profiles and biological activity [2]. Furthermore, the 2,4-dimethoxybenzophenone core has been explicitly validated as a pharmacophoric scaffold in anti-inflammatory carboxamide/thioamide derivatives showing 52–67% oedema inhibition at 30 mg/kg p.o., a structure-activity relationship that cannot be replicated by isomers lacking this specific substitution geometry [3].

Target (2,4-isomer)
Substitute Isomer
Interchangeability Risk
2,4-Dimethoxy-benzophenone CAS 3555-84-8
4,4′-Dimethoxy isomer CAS 90-96-0
Cannot yield UV-9 via single demethylation; produces a different regioisomer with altered UV absorption profile
2,4-Dimethoxy-benzophenone CAS 3555-84-8
2,4′-Dimethoxy isomer CAS 5449-69-4
Methoxy groups on different rings; regioselectivity and pharmacophoric geometry may not transfer

2,4-Dimethoxybenzophenone: Key Differentiators for Selection


Melting Point vs. 4,4′-Isomer for Identity QC

The melting point of (2,4-dimethoxyphenyl)(phenyl)methanone is reported as 87.5°C [1], whereas the symmetric positional isomer 4,4′-dimethoxybenzophenone (CAS 90-96-0) exhibits a melting point range of 90–93°C (lit.) [2]. This 2.5–5.5°C differential provides a simple, instrument-free identity verification parameter that can distinguish the target compound from the more common 4,4′-isomer upon receipt, reducing the risk of mis-shipment or isomer cross-contamination in procurement workflows.

Melting Point vs. 4,4′-Isomer
Head-to-head
87.5°C vs. 90–93°C (Δ 2.5–5.5°C)
Enables instrument-free identity QC check upon receipt
Literature capillary method values; cross-database confirmation
Quality Control Procurement Identity Testing Physicochemical Characterization

Selective Demethylation to UV-9 (Oxybenzone)

(2,4-Dimethoxyphenyl)(phenyl)methanone undergoes selective monodemethylation at the 2-position methoxy group when treated with beryllium(II) chloride in toluene at room temperature over 3.0 hours, yielding the commercial UV absorber 2-hydroxy-4-methoxybenzophenone (UV-9, Oxybenzone) in 90% isolated yield [1]. This chemoselectivity is dictated by the ortho/para electronic relationship of the 2,4-dimethoxy array and cannot be replicated by the 4,4′-isomer (which lacks an ortho-methoxy group adjacent to the carbonyl) or the 2,4′-isomer (which places methoxy groups on different rings), as these would produce regioisomeric hydroxy-methoxy products with distinct and commercially undesirable UV absorption profiles.

Selective Demethylation to UV-9
Class-level
BeCl₂ / toluene, rt, 3 h → 90% yield UV-9
2,4-pattern uniquely enables ortho-selective monodemethylation
4,4′- and 2,4′-isomers structurally incapable of yielding UV-9
UV Absorber Manufacturing Selective Demethylation Industrial Intermediate

PPA-Mediated Friedel-Crafts Synthesis for Scale-Up

A documented synthetic route using polyphosphoric acid (PPA) as both solvent and catalyst achieves condensation of benzoic acid with 1,3-dimethoxybenzene at 90°C for 8 hours, providing the target compound in 90% isolated yield with further purification to 98% overall purity . This single-step, moderate-temperature approach avoids the use of volatile organic solvents such as carbon disulfide and the strongly Lewis-acidic AlCl₃ required in traditional Friedel-Crafts routes, which can generate aggressive waste streams and complicate workup. By comparison, the analogous PPA-mediated synthesis of the regioisomeric 2-chloro-3′,4′-dimethoxybenzophenone under identical conditions (90°C, 8 h) proceeds in only 82% yield [1], suggesting that the 2,4-dimethoxy substrate benefits from favorable electronic activation.

PPA-Mediated Synthesis Yield
Cross-study
90% yield at 98% purity
Supports scale-up route selection over lower-yielding analog conditions
Cross-study: chlorinated analog yields 82% under identical PPA conditions
Synthetic Methodology Process Chemistry Friedel-Crafts Acylation

In Vivo Anti-Inflammatory Activity in Carrageenan Edema Model

Vinaya et al. (2009) synthesized a series of carboxamide (9a–d) and thioamide (10a–d) derivatives from the (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone core and evaluated their anti-inflammatory activity using the carrageenan-induced foot pad oedema assay in rats [1]. All compounds exhibited anti-inflammatory activity at 30 mg/kg p.o., with oedema inhibition ranging from 52% to 67%. Compounds 9d and 10d, bearing dichloro and fluoro substituents respectively, demonstrated activity exceeding that of the standard reference drug at the same dose level. The 2,4-dimethoxyphenyl moiety is integral to this pharmacophore; replacing it with a 4,4′-dimethoxy or monomethoxy substitution pattern would fundamentally alter the electronic and steric properties governing target engagement.

In Vivo Edema Model Activity
Cross-study
52–67% oedema inhibition at 30 mg/kg p.o.
Reported model-response context for scaffold selection
Derivative-level evidence; verify scaffold-specific relevance
Anti-Inflammatory Drug Discovery Benzophenone Pharmacophore In Vivo Pharmacology

Multi-Technique Batch QC for Procurement Compliance

Multiple established chemical suppliers, including Bidepharm, AKSci, and Leyan, list (2,4-dimethoxyphenyl)(phenyl)methanone at a standard purity of 95%, accompanied by batch-specific quality control documentation comprising NMR, HPLC, and GC analyses . This level of documented purity and multi-technique characterization is not uniformly available for the less commercially prevalent isomers such as 3,5-dimethoxybenzophenone or 2,3-dimethoxybenzophenone, which are typically offered only at lower purity grades or without comprehensive analytical certificates. For regulated research environments (e.g., GLP-compliant laboratories or cGMP intermediate production), the availability of NMR-confirmed structure identity and HPLC/GC-verified purity is a decisive procurement criterion.

Batch QC Documentation
Data to verify
95% purity with NMR, HPLC, GC
Supplier-documented multi-technique characterization context
Verify batch-specific certificates upon procurement
Procurement Specifications Batch Quality Control Supplier Documentation

2,4-Dimethoxybenzophenone: Procurement Application Scenarios


UV-9 (Oxybenzone) Manufacturing via Selective Demethylation

For industrial production of the high-volume UV absorber 2-hydroxy-4-methoxybenzophenone (UV-9/Oxybenzone), (2,4-dimethoxyphenyl)(phenyl)methanone is the direct precursor that undergoes regioselective monodemethylation at the 2-position in 90% yield using BeCl₂ in toluene [1]. No other dimethoxybenzophenone isomer can deliver UV-9 through a single demethylation step. Procurement teams sourcing benzophenone intermediates for sunscreen active ingredient production must specify the 2,4-isomer (CAS 3555-84-8) to ensure the correct downstream product identity and UV spectral profile. The melting point of 87.5°C further serves as a rapid incoming QC checkpoint to distinguish this isomer from the 4,4′-isomer (mp 90–93°C) before committing material to production [2].

Medicinal Chemistry Campaigns Targeting Inflammatory Pathways

Research groups synthesizing benzophenone-based anti-inflammatory agents should select (2,4-dimethoxyphenyl)(phenyl)methanone as the core scaffold based on the validated in vivo activity of its derivatives. The (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone series demonstrated 52–67% inhibition of carrageenan-induced oedema at 30 mg/kg p.o., with lead compounds exceeding the standard reference drug [3]. The 2,4-dimethoxy substitution pattern is essential to this pharmacophore; procurement of the incorrect isomer would yield a scaffold with uncharacterized and potentially inactive biological properties, wasting synthesis resources and animal study budgets.

Scale-Up via PPA Synthetic Route

Process chemists developing scalable manufacturing routes for 2,4-dimethoxybenzophenone can leverage the documented PPA-mediated Friedel-Crafts condensation of benzoic acid with 1,3-dimethoxybenzene, which proceeds at a moderate 90°C over 8 hours to deliver 90% yield with 98% final purity . This route compares favorably with the analogous PPA synthesis of 2-chloro-3′,4′-dimethoxybenzophenone (82% yield under identical conditions) [4], indicating that the 2,4-dimethoxy substrate benefits from superior electronic activation. The avoidance of carbon disulfide and AlCl₃ simplifies waste handling and reduces environmental compliance costs in pilot-plant and production-scale campaigns.

Regulated Lab Procurement with Full QC Documentation

For GLP-compliant laboratories, cGMP intermediate production facilities, and academic core facilities requiring traceable analytical documentation, (2,4-dimethoxyphenyl)(phenyl)methanone is commercially available at 95% purity from multiple suppliers with batch-specific NMR, HPLC, and GC certificates . This documented purity level meets the typical ≥95% threshold for research-grade starting materials, and the availability of orthogonal analytical techniques (NMR for structure, HPLC/GC for purity) satisfies the documentation standards expected by quality assurance units and regulatory reviewers. Less common benzophenone isomers often lack this level of supplier-provided characterization.

Application
Selection Property
Validation Focus
UV-9 (Oxybenzone) precursor synthesis
Regioselective 2-position demethylation pathway
Isomer identity confirmation & melting point QC check
Anti-inflammatory benzophenone scaffold studies
Pharmacophoric substitution pattern integrity
Derivative activity & scaffold-response review
Scalable process chemistry route
Single-step Friedel-Crafts route efficiency
Yield consistency & purity at preparative scale
Documentation-intensive research procurement
Multi-technique batch characterization
NMR / HPLC / GC documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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